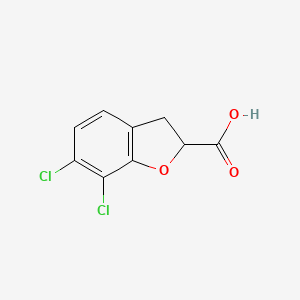

6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

Description

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-2,6H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUTQJATWHPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC(=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431198 | |

| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-17-3 | |

| Record name | 6,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62717-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Allyl Ether Intermediate

- Starting Material: 2,3-Dichlorophenol or related 2,3-disubstituted phenols.

- Reaction: Treatment with excess allyl bromide in the presence of a base such as sodium alkoxide or potassium carbonate.

- Conditions: Temperature range of 25°C to 100°C; reaction time approximately 0.5 to 2 hours.

- Solvent: Allyl bromide can serve as solvent or alternatives like ethanol or dimethylformamide may be used.

- Outcome: Formation of 6,7-dichloro-2,3-dihydrobenzofuran allyl ether (Formula V).

Claisen Rearrangement to 6-Allyl Compound

- Reaction: Heating the allyl ether intermediate to induce Claisen rearrangement.

- Conditions: Temperature between 100°C and 220°C.

- Outcome: Rearrangement product with allyl group positioned at the 6-position (Formula VI).

Oxidation to Benzofuran-2-carboxylic Acid

- Reaction: Oxidation of the benzofuran intermediate using oxidizing agents like chromic acid or potassium permanganate.

- Conditions: Temperature from 0°C to reflux temperature of solvent.

- Outcome: Formation of 6,7-dichloro-benzofuran-2-carboxylic acid (Formula IX).

- Example: Oxidation of 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran in acetone with chromium trioxide and sulfuric acid at 20-25°C for 18 hours yields the acid after workup and purification.

Conversion to 6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

- Reaction: Hydrolysis or further oxidation of intermediates or esters to obtain the dihydrobenzofuran-2-carboxylic acid.

- Example: Treatment of the ester or intermediate with sodium hydroxide followed by acidification yields the free acid.

- Purification: Reprecipitation from aqueous sodium hydroxide with hydrochloric acid or crystallization from solvents like acetonitrile/n-butyl chloride.

Friedel-Crafts Acylation for Substituted Derivatives

- Purpose: Introduction of acyl substituents at the 5-position of the benzofuran ring.

- Reaction: Friedel-Crafts acylation of benzofuran-2-carboxylic acid or its esters with acyl halides (RCOZ, where R is aryl or heteroaryl and Z is halogen).

- Catalysts: Aluminum chloride or tin(IV) tetrachloride.

- Solvents: Inert solvents such as heptane, cyclohexane, nitrobenzene, carbon tetrachloride, or methylene chloride.

- Conditions: Temperature from 0°C up to reflux or 100°C maximum; reaction time 1 to 6 hours.

- Outcome: Direct formation of 6,7-dichloro-2,3-dihydro-5-acylbenzofuran-2-carboxylic acids or their esters.

- Example: Reaction with thiophene-2-carbonyl chloride and aluminum chloride at 80-90°C for 3.5 hours yields 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxylic acid after workup.

Workup and Purification Procedures

- Extraction into ether followed by washing with water and brine.

- Conversion to sodium salt by extraction with aqueous sodium bicarbonate.

- Acidification with dilute hydrochloric acid to precipitate the free acid.

- Drying over magnesium sulfate and removal of solvent under reduced pressure.

- Crystallization from appropriate solvent mixtures such as acetonitrile/n-butyl chloride or butyl chloride.

- Melting point determination to confirm purity (e.g., 166°C for this compound).

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Ether formation | 2,3-Dichlorophenol + Allyl bromide, base, 25-100°C, 0.5-2 h | Allyl ether intermediate (V) | Allyl bromide often used in excess |

| 2 | Claisen rearrangement | Heat 100-220°C | 6-Allyl compound (VI) | Rearrangement to ortho position |

| 3 | Epoxidation & cyclization | m-Chloroperbenzoic acid, methylene chloride, 0- reflux °C | Benzofuran nucleus (VIII) | Epoxide intermediate not isolated |

| 4 | Oxidation | CrO3/H2SO4 in acetone, 20-25°C, 18 h | 6,7-Dichloro-benzofuran-2-carboxylic acid (IX) | Purification by crystallization |

| 5 | Hydrolysis/acidification | NaOH treatment followed by HCl acidification | This compound | Sodium salt intermediate used |

| 6 | Friedel-Crafts acylation | Acyl halide + AlCl3, 0-100°C, 1-6 h | 5-Acyl substituted benzofuran derivatives | Solvent choice affects yield |

Research Findings and Yield Considerations

- The oxidation step using chromium trioxide/sulfuric acid in acetone is effective but requires long reaction times (up to 18 hours) at mild temperatures to achieve good yields.

- Friedel-Crafts acylation is optimized by sometimes omitting inert solvents and using slight excess of acyl halide to improve yield.

- The sodium salt intermediate facilitates purification and isolation of the free acid upon acidification.

- Elemental analyses confirm the composition of the final products, with found values closely matching calculated values, indicating high purity.

Chemical Reactions Analysis

Oxidation to Carboxylic Acid

The hydroxymethyl group at the 2-position undergoes oxidation to form the carboxylic acid:

-

Reagents : Chromium trioxide (CrO₃) in acetone with H₂SO₄ at 20–25°C .

-

Mechanism : The reaction proceeds via a two-electron oxidation pathway, yielding 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid with 52–70% yield after purification .

Example Oxidation Protocol :

text1. Dissolve hydroxymethyl precursor (10.4 g) in acetone (200 mL) at 20°C. 2. Add CrO₃ (6.0 g) in H₂SO₄/H₂O solution dropwise over 30 minutes. 3. Stir for 18 hours at 25°C, isolate via ether extraction, and purify via reprecipitation.

Acylation at the 5-Position

The 5-position undergoes Friedel-Crafts acylation to introduce sulfamoyl or acyl groups:

-

Reagents : Acyl chlorides (e.g., thiophene-2-carbonyl chloride, 2-furoyl chloride) with AlCl₃ in CH₂Cl₂ or ClCH₂CH₂Cl .

-

Conditions : Reflux (80–90°C) for 3–4 hours, followed by sodium bicarbonate extraction and crystallization.

| Acyl Chloride | Product | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Thiophene-2-carbonyl | 5-(2-Thenoyl) derivative | 187 | 65–70 |

| Furan-2-carbonyl | 5-(2-Furoyl) derivative | 166 | 60–65 |

Key Reaction :

textThis compound + RCOCl → 5-Acyl derivative

Derivatization: Ester Hydrolysis and Amide Formation

The ethyl ester precursor is hydrolyzed to the carboxylic acid, which is further functionalized:

-

Ester Hydrolysis : NaOH (2.0 N) at 80°C for 1 hour converts ethyl esters to sodium salts, acidified to yield the free acid .

-

Amide Formation : Treatment with ethanolic ammonia (20%) at room temperature forms carboxamide derivatives (e.g., 6,7-dichloro-5-N,N-dimethylsulfamoyl-2,3-dihydrobenzofuran-2-carboxamide) with >95% yield .

Example :

textEthyl ester (0.5 g) + 20% NH₃/EtOH → Amide (0.448 g, 97% yield)

Enantiomer-Specific Reactivity

The (±)-racemic mixture can be resolved into enantiomers with distinct biological activities :

-

(+)-Enantiomer : Predominantly saluretic-diuretic.

-

(−)-Enantiomer : Uricosuric activity with minimal diuretic effects.

Resolution Method :

-

Chiral chromatography or enzymatic resolution (specific protocols not detailed in public sources).

Comparative Analysis of Substituent Effects

Modifications at the 5-position significantly alter physicochemical and biological properties:

| Substituent | Solubility (logP) | Bioactivity |

|---|---|---|

| N,N-Dimethylsulfamoyl | 2.38 | Potent diuretic/anti-inflammatory |

| Diethylsulfamoyl | 3.12 | Reduced potency |

| Methoxy | 1.89 | Improved solubility, lower activity |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

This compound and its derivatives have notable applications in scientific research, particularly in the development of diuretic and anti-hyperuricemic agents . These compounds have been studied for their diuretic, saluretic, and uricosuric activities in animal models .

Key areas of application:

- Diuretic and Saluretic Activity: 2,3-Dihydrobenzofuran derivatives with sulfamoyl groups at the 5-position have been synthesized and tested for their diuretic and saluretic activities . Specifically, 6,7-dichloro-5-N,N-disubstituted sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids with lower alkyl substituents have demonstrated potent diuretic and saluretic activities . The compound 9ab, a representative of this class, exhibits a high-ceiling curve similar to furosemide, indicating its potential as a high-efficacy diuretic .

- Uricosuric Activity: Certain 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids and 2-hydroxymethyl-6,7-dichloro-2,3-dihydrobenzofurans having a 5-sulfamoyl group show hyperuricosuric activity, suggesting their utility in managing hyperuricemia .

- PPARα Agonist Development: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed and synthesized as highly potent and subtype-selective PPARalpha agonists . These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models at much lower doses than fenofibrate, a marketed PPARα agonist .

- Structure-Activity Relationship Studies: Research has focused on understanding the structure-activity relationships (SAR) of these compounds to optimize their pharmacological properties. Key structural elements for maintaining potency and subtype selectivity have been identified through systematic studies . For instance, the substituent at the 2-position of the dihydrobenzofuran ring significantly influences natriuretic activity .

- ** enantiomers** Studies on the enantiomers of compound 9ab showed that the (-)-enantiomer with a carboxyl group exhibited potent activities in rats when given orally . Furthermore, racemic 6,7-dichloro-2,3-dihydro-5-(2-Thenoyl)benzofuran-2-carboxylic acid has both saluretic-diuretic and uricosuric activity, where the (+)-enantiomer possesses saluretic-diuretic activity and the (-)enantiomer has uricosuric effects .

Tables of Compounds and Activities

While the search results provide specific compound names and activities, they do not contain comprehensive data tables. However, the following compounds are mentioned with their associated activities:

Case Studies

The search results do not explicitly contain detailed case studies. However, the studies involving animal models (rats and mice) to evaluate the diuretic, saluretic, and uricosuric activities can be considered as experimental case studies . These studies provide valuable insights into the pharmacological effects and potential therapeutic applications of this compound derivatives . Additional research utilizing magnetic resonance imaging has been conducted to evaluate tissue injury .

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with microbial cell wall synthesis or inhibit key enzymes involved in metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following table summarizes key structural analogs and their pharmacological properties:

Key Differences in Activity and Mechanism

- Enantiomeric Separation : Unlike many diuretics, the enantiomers of this compound exhibit a rare separation of diuretic (d-isomer) and uricosuric (l-isomer) activities. This contrasts with S-8666, where both enantiomers retain uricosuric/diuretic properties but with different potencies .

- Substituent Effects: 5-Thienylcarbonyl Group: Enhances uricosuric activity but reduces diuretic ceiling compared to furosemide . Sulfamoyl Groups (e.g., S-8666): Increase uricosuric potency while maintaining high-ceiling diuresis, likely due to enhanced tubular uric acid transport inhibition .

Pharmacokinetic and Pharmacodynamic Profiles

- This compound :

- S-8666: Demonstrates high-ceiling diuresis in oxonate-treated rats, surpassing tienilic acid and indacrinone .

Research Findings and Clinical Relevance

- Chimpanzee Models : The compound’s enantiomers show species-specific activity; for example, the l-isomer is uricosuric in chimpanzees but inactive in dogs/rats .

- Synthetic Accessibility : Enantiomers are separable via fractional crystallization of salts derived from optically active amines .

- Therapeutic Potential: Derivatives like S-8666 and Hoechst’s sulfamoyl analogs represent advancements in dual-action diuretics for gout-associated hypertension .

Biological Activity

6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (DBCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of DBCA, drawing on a range of research findings and case studies.

Chemical Structure and Properties

DBCA features a unique chemical structure characterized by a benzofuran core with two chlorine atoms at the 6 and 7 positions. Its molecular formula is with a molecular weight of approximately 240.10 g/mol. The compound is classified under organic compounds known as coumarans, which consist of a fused benzene and furan ring structure.

Biological Activities

DBCA exhibits several significant biological activities:

1. Diuretic Effects

Research indicates that DBCA possesses potent diuretic properties. It acts as a saluretic agent, promoting sodium excretion while minimizing potassium loss, which is crucial for maintaining electrolyte balance in patients requiring diuretic therapy . The racemic form of DBCA has been shown to reduce blood pressure effectively in various animal models, highlighting its potential as an antihypertensive agent .

2. Anti-inflammatory and Analgesic Activity

DBCA has also been evaluated for its anti-inflammatory effects. In animal studies, it demonstrated the ability to reduce inflammation markers and alleviate pain symptoms, suggesting its utility in treating conditions such as arthritis or other inflammatory disorders .

3. Uricosuric Activity

The compound exhibits uricosuric properties, facilitating the excretion of uric acid. This activity is particularly beneficial for patients suffering from gout or hyperuricemia .

Case Studies

Several studies have been conducted to assess the efficacy and safety of DBCA:

- Study on Diuretic Activity : A study involving adult male Sprague Dawley rats showed that administration of DBCA resulted in a significant increase in urine output and sodium excretion without causing excessive potassium loss . The study concluded that DBCA could be an effective alternative to traditional diuretics.

- Anti-inflammatory Study : Another study investigated the anti-inflammatory effects of DBCA in a model of induced paw edema in rats. Results indicated a marked reduction in edema size compared to control groups, supporting its potential use in managing inflammatory conditions.

Synthesis Methods

The synthesis of DBCA typically involves multi-step organic reactions. The following table summarizes key synthesis pathways:

| Step | Description |

|---|---|

| Step 1 | Formation of the benzofuran core through cyclization reactions involving appropriate precursors. |

| Step 2 | Halogenation at the 6 and 7 positions using chlorine gas or chlorinating agents. |

| Step 3 | Carboxylation to introduce the carboxylic acid functional group at position 2. |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of DBCA is crucial for its therapeutic applications:

- Pharmacodynamics : DBCA interacts with renal receptors to enhance sodium excretion while preserving potassium levels . Its anti-inflammatory effects are mediated through inhibition of pro-inflammatory cytokines.

- Pharmacokinetics : Studies suggest that DBCA has favorable absorption characteristics with peak plasma concentrations achieved within hours post-administration. Its metabolism primarily occurs in the liver, with metabolites excreted via urine.

Safety Profile

Preliminary toxicity assessments indicate that DBCA has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications and any potential side effects associated with chronic use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with chloroacetic acid derivatives under acidic conditions. For example, enantiopure forms are prepared via chiral resolution using enzymes like lipases (e.g., Pseudomonas cepacia lipase), which selectively acylate one enantiomer . Yield optimization requires precise control of temperature (e.g., 0–5°C for NaH-mediated reactions) and solvent systems (e.g., THF for anhydrous conditions) . Evidence from dihydrobenzofuran derivatives suggests that substituent positioning (e.g., chloro groups at C6/C7) significantly impacts cyclization efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential to confirm stereochemistry and substituent positions, particularly distinguishing between enantiomers . Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid at C2). X-ray crystallography has been used to resolve absolute configurations, as demonstrated in studies of its enantiomers . For purity assessment, HPLC with chiral columns is recommended due to the compound’s stereospecific bioactivity .

Advanced Research Questions

Q. How do stereochemical differences in enantiomers affect biological activity?

- Methodological Answer : The (-)-(2R) enantiomer exhibits uricosuric activity, while the (+)-(2S) enantiomer is responsible for diuretic effects, as shown in chimpanzee studies . This divergence necessitates enantioselective synthesis or chiral separation techniques (e.g., enzymatic resolution) to isolate pharmacologically relevant forms. Contradictions in activity data may arise if studies fail to account for enantiomeric purity .

Q. What structural modifications enhance PPARα agonist activity in dihydrobenzofuran derivatives?

- Methodological Answer : Constraining the fibric acid scaffold into a dihydrobenzofuran ring improves receptor binding affinity. Substituents like 6,7-dichloro groups optimize hydrophobic interactions with PPARα’s ligand-binding domain, as seen in second-generation agonists with nanomolar efficacy . Comparative studies of analogues (e.g., 5-acyl substitutions) reveal that electron-withdrawing groups at C5 enhance metabolic stability .

Q. How can researchers resolve contradictions in uricosuric vs. diuretic activity data for this compound?

- Methodological Answer : In vivo studies in chimpanzees demonstrated that enantiomeric separation is critical: (-)-10e (2R) showed uricosuric activity, while (+)-10d (2S) induced diuresis . Contradictions in earlier data likely stemmed from racemic mixtures. Researchers should validate enantiomeric ratios via chiral HPLC and design species-specific assays, as metabolic pathways differ between rodents and primates .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?

- Methodological Answer : Rat models are used for preliminary diuretic activity screening, while chimpanzees provide translational data due to closer metabolic homology to humans . In vitro assays with human serum (e.g., protein binding studies using gold array electrodes) can predict bioavailability . For stability testing, simulate gastric pH and hepatic microsomal enzymes to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.